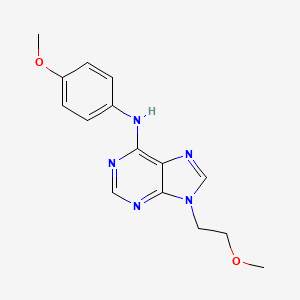

9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine

Description

9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of methoxy groups and a purine core, which may impart unique chemical and biological properties.

Properties

IUPAC Name |

9-(2-methoxyethyl)-N-(4-methoxyphenyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-21-8-7-20-10-18-13-14(16-9-17-15(13)20)19-11-3-5-12(22-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHBTARQRDRAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with 2-methoxyethyl halide under basic conditions. This is followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.

Industry: The compound may be used in the development of materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and purine core may facilitate binding to specific sites, leading to modulation of biological pathways. For instance, the compound may inhibit or activate enzymes involved in purine metabolism, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

9-(2-methoxyethyl)-9H-purin-6-amine: Lacks the 4-methoxyphenyl group, which may result in different chemical and biological properties.

N-(4-methoxyphenyl)-9H-purin-6-amine: Lacks the 2-methoxyethyl group, potentially altering its reactivity and interactions.

9H-purin-6-amine: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

The presence of both 2-methoxyethyl and 4-methoxyphenyl groups in 9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine imparts unique chemical properties, such as increased solubility and specific binding affinities. These features make it distinct from other purine derivatives and may enhance its utility in various applications.

Biological Activity

Overview

9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by the presence of methoxy groups. This compound is notable for its potential biological activities, particularly its interactions with various molecular targets, which may influence critical cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxy groups enhance binding affinity, potentially modulating pathways involved in purine metabolism. Such modulation can lead to various biological outcomes, including:

- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis, impacting cell proliferation.

- Receptor Interaction: It could act as an agonist or antagonist for certain receptors, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells, similar to other purine derivatives. The structure-activity relationship (SAR) studies have shown that modifications in the purine structure can significantly alter its efficacy as an anticancer agent .

- Antibacterial Activity: Although not primarily studied for antibacterial properties, related compounds in the purine class have demonstrated broad-spectrum antibacterial effects. Further investigation into this compound's potential antibacterial activity is warranted .

Research Findings and Case Studies

A detailed examination of the compound's biological activity can be summarized through various research findings:

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Alkylation Reaction: The alkylation of a purine derivative with 2-methoxyethyl halide.

- Nucleophilic Substitution: Introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction.

The use of polar aprotic solvents such as DMSO or DMF and bases like potassium carbonate facilitates these reactions .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 9-(2-methoxyethyl)-9H-purin-6-amine | Lacks the 4-methoxyphenyl group | Different activity profile |

| N-(4-methoxyphenyl)-9H-purin-6-amine | Lacks the 2-methoxyethyl group | Altered reactivity |

| 9H-purin-6-amine | Parent compound without substituents | Baseline for comparison |

The presence of both substituents in this compound enhances its solubility and specific binding affinities, making it distinct from other purine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.